An In-Depth Technical Guide to 5-Fluoro-2-methylpyrimidin-4-amine: Properties, Structure, and Applications
An In-Depth Technical Guide to 5-Fluoro-2-methylpyrimidin-4-amine: Properties, Structure, and Applications
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its structural versatility and ability to engage in various biological interactions have made it a privileged heterocycle in drug discovery. The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comprehensive technical overview of 5-Fluoro-2-methylpyrimidin-4-amine, a key fluorinated building block, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, structural characteristics, synthesis, and its emerging role in the development of next-generation therapeutics.
Molecular Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental for its application in research and synthesis.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1416372-67-2 | [3] |
| Chemical Formula | C₅H₆FN₃ | [3] |
| Molecular Weight | 127.12 g/mol | Calculated |
| IUPAC Name | 5-fluoro-2-methylpyrimidin-4-amine | N/A |
| PubChem CID | 23381199 | [3] |
Physicochemical Data
The physicochemical properties of 5-Fluoro-2-methylpyrimidin-4-amine are critical for determining appropriate reaction conditions, purification methods, and formulation strategies.
| Property | Value | Source |
| Melting Point | 142.7–143.9 °C | [4] |
| Appearance | White to pale yellow solid/powder | [5] |
| Solubility | Soluble in DMSO, Methanol | [6] |
| pKa (Predicted) | 6.34 ± 0.50 | [6] |
Structural Analysis and Spectroscopic Profile
The arrangement of atoms and the electronic effects of the substituents dictate the molecule's reactivity and interaction with biological targets.
Molecular Structure
Caption: 2D Structure of 5-Fluoro-2-methylpyrimidin-4-amine.
Key Structural Features
5-Fluoro-2-methylpyrimidin-4-amine possesses a planar pyrimidine ring system. The electronic character of the molecule is heavily influenced by its substituents:
-
Amino Group (-NH₂ at C4): Acts as a strong electron-donating group through resonance, increasing the electron density of the pyrimidine ring.
-
Fluoro Group (-F at C5): A highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This electronic "push-pull" relationship between the amino and fluoro groups is a key feature influencing the molecule's chemical reactivity and potential for hydrogen bonding.
-
Methyl Group (-CH₃ at C2): A weakly electron-donating group that can also serve as a steric director in molecular interactions.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen environments. Based on reported data, in DMSO-d₆, the spectrum shows a doublet for the proton at the C6 position (H-6) around δ 8.22 ppm, with a coupling constant (J) of approximately 3.7 Hz due to coupling with the adjacent fluorine atom.[4] The two protons of the C4-amino group appear as a broad singlet around δ 7.29 ppm, and the three protons of the C2-methyl group appear as a sharp singlet around δ 2.34 ppm.[4]
-
¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms of the molecule. The carbon atom attached to the fluorine (C-5) will appear as a doublet with a large C-F coupling constant.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a powerful tool for characterization.[7][8] It will show a single resonance for the fluorine atom at C5, and its chemical shift will be indicative of the electronic environment of the pyrimidine ring.
-
FT-IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups.[9] Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the methyl and aromatic groups, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight.[4]
Synthesis and Reactivity
The synthesis of fluorinated heterocycles often requires specialized building blocks to avoid harsh and non-selective late-stage fluorination.
Representative Synthetic Protocol
A mild and efficient synthesis of 5-Fluoro-2-methylpyrimidin-4-amine has been developed involving the cyclocondensation of an amidine hydrochloride with a fluorinated C₃ building block.[2][4] This approach offers high yields and avoids the use of hazardous fluorinating agents.
Experimental Protocol:
-
Reactant Preparation: Acetamidine hydrochloride (1.0 equivalent) and potassium-(Z)-2-cyano-2-fluoroethenolate (1.0 equivalent) are used as the starting materials.[4]
-
Solvent: A suitable polar aprotic solvent, such as acetonitrile or DMF, is used as the reaction medium.
-
Reaction: The reactants are combined in the solvent and stirred at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 5-Fluoro-2-methylpyrimidin-4-amine.[4]
The causality behind this experimental choice lies in its efficiency and mild conditions. The pre-fluorinated enolate salt acts as a reliable synthon, ensuring the regioselective incorporation of fluorine at the desired position without requiring harsh reagents that could degrade the sensitive amine functionality.[2]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-Fluoro-2-methylpyrimidin-4-amine.
Applications in Research and Drug Development
Role as a Synthetic Building Block
5-Fluoro-2-methylpyrimidin-4-amine is a valuable intermediate in organic synthesis. The primary amine at the C4 position is a versatile handle for further functionalization, allowing for the construction of more complex molecular architectures through reactions such as amide bond formation, sulfonylation, and Buchwald-Hartwig amination. This makes it a key precursor for creating libraries of novel compounds for biological screening.
Significance in Medicinal Chemistry
The aminopyrimidine core is a well-established pharmacophore in numerous approved drugs and clinical candidates. The specific substitution pattern of 5-Fluoro-2-methylpyrimidin-4-amine makes it particularly relevant for the development of kinase inhibitors.
-
Kinase Inhibition: Many kinase inhibitors utilize an aminopyrimidine scaffold to form key hydrogen bonds within the ATP-binding pocket of the target enzyme. Derivatives of amino pyrimidines have shown potent activity against targets like Bruton's tyrosine kinase (Btk), which is implicated in autoimmune and inflammatory diseases, as well as various cancers.[10]
-
Oncology: Fluorinated pyrimidines are central to cancer therapy, with 5-fluorouracil being a classic example.[2] Novel derivatives are being explored as inhibitors of kinases that drive cancer cell proliferation, such as FLT3 and CHK1, which are important targets in acute myeloid leukemia (AML).[11]
-
Anti-Infective Agents: The pyrimidine ring is also found in anti-infective drugs. The unique electronic properties conferred by the fluorine and amine groups can be exploited to design novel antibacterial or antiviral agents.[1]
The presence of fluorine can enhance the compound's metabolic stability by blocking sites susceptible to oxidative metabolism, leading to improved pharmacokinetic profiles in drug candidates.[2]
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
Hazard Identification
| GHS Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [12] |
| H319 | Causes serious eye irritation | [12] |
| H335 | May cause respiratory irritation |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6] For long-term stability, storage under an inert atmosphere is recommended.
Conclusion
5-Fluoro-2-methylpyrimidin-4-amine is more than a simple chemical; it is a strategically designed building block with significant potential in modern drug discovery. Its unique combination of a privileged pyrimidine scaffold, a reactive amine handle, and a modulating fluorine atom makes it a highly valuable intermediate for synthesizing novel therapeutic agents, particularly in the fields of oncology and immunology. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their synthetic and medicinal chemistry endeavors.
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- Hocek, M., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(22), 7728–7740.
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